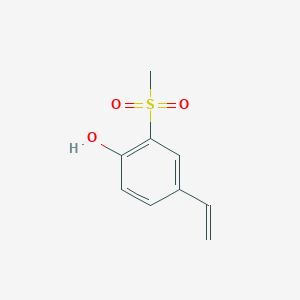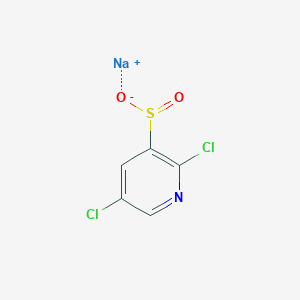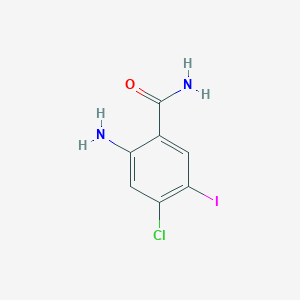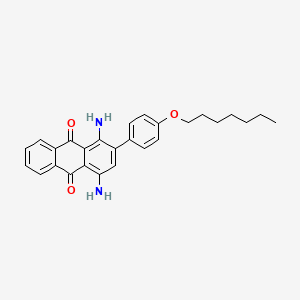
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This particular compound features a heptyloxyphenyl group, which can influence its chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione typically involves multiple steps, starting from anthracene. The process includes:
Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The heptyloxyphenyl group is introduced through a substitution reaction, often using a suitable halide and a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into its leuco form, which is useful in certain applications.
Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halides and bases such as sodium hydroxide or potassium carbonate are typically employed.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like fluorescence imaging. The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
1,5-Diamino-4,8-dihydroxyanthraquinone: Another anthracene derivative with distinct chemical properties and applications.
Uniqueness
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione is unique due to the presence of the heptyloxyphenyl group, which can enhance its solubility and modify its photophysical properties. This makes it particularly suitable for specific applications in optoelectronics and fluorescence-based research .
Eigenschaften
CAS-Nummer |
92135-76-7 |
|---|---|
Molekularformel |
C27H28N2O3 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
1,4-diamino-2-(4-heptoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C27H28N2O3/c1-2-3-4-5-8-15-32-18-13-11-17(12-14-18)21-16-22(28)23-24(25(21)29)27(31)20-10-7-6-9-19(20)26(23)30/h6-7,9-14,16H,2-5,8,15,28-29H2,1H3 |
InChI-Schlüssel |
UEOLKJBGYFOXKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


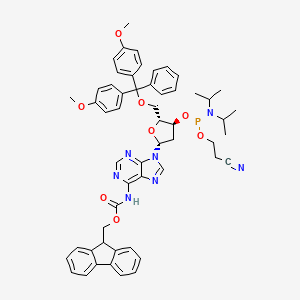
![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)
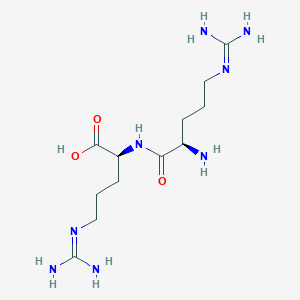

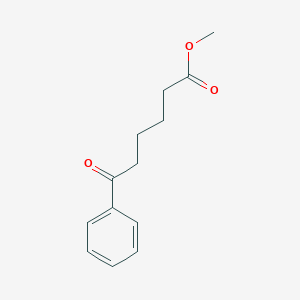
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
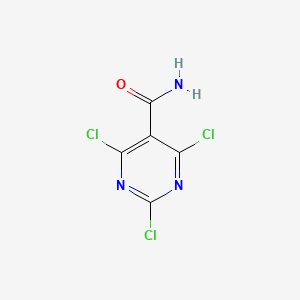
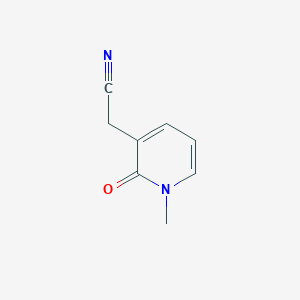

![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)
